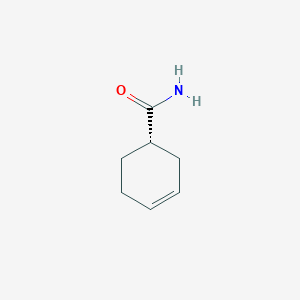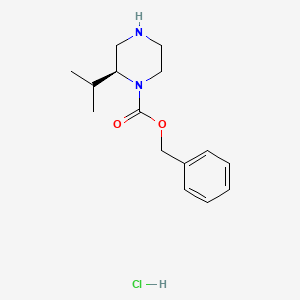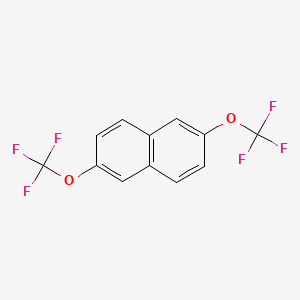![molecular formula C45H87NO11P- B11832457 [(2R)-2,3-di(octadecanoyloxy)propyl] 2-(2-methoxyethoxycarbonylamino)ethyl phosphate](/img/structure/B11832457.png)
[(2R)-2,3-di(octadecanoyloxy)propyl] 2-(2-methoxyethoxycarbonylamino)ethyl phosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(2R)-2,3-di(octadecanoyloxy)propyl] 2-(2-methoxyethoxycarbonylamino)ethyl phosphate is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes long-chain fatty acid esters and a phosphate group, making it a subject of interest in both biochemical and industrial research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(2R)-2,3-di(octadecanoyloxy)propyl] 2-(2-methoxyethoxycarbonylamino)ethyl phosphate typically involves multiple steps. The process begins with the esterification of glycerol with octadecanoic acid to form 2,3-di(octadecanoyloxy)propyl. This intermediate is then reacted with 2-(2-methoxyethoxycarbonylamino)ethyl phosphate under specific conditions to yield the final product. The reaction conditions often include the use of catalysts and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process is optimized to minimize waste and maximize efficiency. Key parameters such as temperature, pressure, and reaction time are carefully monitored and controlled. The final product is purified using techniques like chromatography and crystallization to achieve the desired quality.
化学反応の分析
Types of Reactions
[(2R)-2,3-di(octadecanoyloxy)propyl] 2-(2-methoxyethoxycarbonylamino)ethyl phosphate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the phosphate group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions often result in the formation of new esters or ethers.
科学的研究の応用
[(2R)-2,3-di(octadecanoyloxy)propyl] 2-(2-methoxyethoxycarbonylamino)ethyl phosphate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification and phosphorylation reactions.
Biology: Investigated for its role in cell membrane structure and function due to its amphiphilic nature.
Medicine: Explored for potential use in drug delivery systems, particularly in targeting specific tissues or cells.
Industry: Utilized in the formulation of surfactants and emulsifiers in various industrial processes.
作用機序
The mechanism of action of [(2R)-2,3-di(octadecanoyloxy)propyl] 2-(2-methoxyethoxycarbonylamino)ethyl phosphate involves its interaction with biological membranes. The compound integrates into the lipid bilayer, affecting membrane fluidity and permeability. This can influence various cellular processes, including signal transduction and transport mechanisms. The phosphate group plays a crucial role in these interactions, often serving as a site for further biochemical modifications.
類似化合物との比較
[(2R)-2,3-di(octadecanoyloxy)propyl] 2-(2-methoxyethoxycarbonylamino)ethyl phosphate can be compared with other similar compounds such as:
Phosphatidylcholine: A major component of cell membranes, but lacks the long-chain fatty acid esters.
Phosphatidylethanolamine: Similar in structure but with different head groups, affecting its function in membranes.
Phosphatidylserine: Contains a serine group, which influences its role in apoptosis and cell signaling.
These comparisons highlight the unique structural features of this compound, particularly its long-chain fatty acid esters and specific phosphate group, which contribute to its distinct properties and applications.
特性
分子式 |
C45H87NO11P- |
|---|---|
分子量 |
849.1 g/mol |
IUPAC名 |
[(2R)-2,3-di(octadecanoyloxy)propyl] 2-(2-methoxyethoxycarbonylamino)ethyl phosphate |
InChI |
InChI=1S/C45H88NO11P/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-43(47)54-40-42(41-56-58(50,51)55-37-36-46-45(49)53-39-38-52-3)57-44(48)35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-2/h42H,4-41H2,1-3H3,(H,46,49)(H,50,51)/p-1/t42-/m1/s1 |
InChIキー |
ULSDQCPIMGVPAF-HUESYALOSA-M |
異性体SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCCNC(=O)OCCOC)OC(=O)CCCCCCCCCCCCCCCCC |
正規SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCCNC(=O)OCCOC)OC(=O)CCCCCCCCCCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(3,8-Diazabicyclo[3.2.1]octan-3-yl)-6-(2-(methoxymethoxy)phenyl)pyridazin-3-amine](/img/structure/B11832381.png)


![1-tert-Butyl 5-methyl 3-amino-1H-thieno[3,2-c]pyrazole-1,5-dicarboxylate](/img/structure/B11832403.png)




![6-Benzhydryl-3,3-difluoro-1,6-diazaspiro[3.3]heptane](/img/structure/B11832439.png)




![tert-butyl 6-chloro-2-oxospiro[1H-3,1-benzoxazine-4,3'-pyrrolidine]-1'-carboxylate](/img/structure/B11832462.png)
